PF-4708671

Catalog No.
S548978
CAS No.
1255517-76-0
M.F
C19H21F3N6
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4708671

CAS Number

1255517-76-0

Product Name

PF-4708671

IUPAC Name

2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C19H21F3N6

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C19H21F3N6/c1-2-13-10-23-12-24-18(13)28-7-5-27(6-8-28)11-17-25-15-4-3-14(19(20,21)22)9-16(15)26-17/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,25,26)

InChI Key

FBLPQCAQRNSVHB-UHFFFAOYSA-N

SMILES

CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F

Solubility

Soluble to 50 mM in DMSO and to 50 mM in ethanol, not soluble in water

Synonyms

PF4708671; PF-4708671; PF 4708671.

Canonical SMILES

CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F

Description

The exact mass of the compound 2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole is 390.17798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble to 50 mM in DMSO and to 50 mM in ethanol, not soluble in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Scientific Research Applications

  • Medicinal Chemistry

    Many benzimidazole derivatives are being investigated for their potential medicinal properties. These can include applications such as anti-cancer drugs, anti-parasitic drugs, and antifungals. )

  • Material Science

    Certain benzimidazole derivatives have been explored for their potential applications in material science due to their interesting properties, such as thermal stability and conductivity.

Importance of Scientific Literature Review

  • PubChem: )
  • ScienceDirect:
  • Google Scholar: [scholar.google.com]

PF-4708671 is a highly specific and cell-permeable inhibitor of p70 ribosomal S6 kinase 1 (S6K1), characterized by its ability to inhibit the kinase with an IC50 value of 160 nM and a Ki value of 20 nM. This compound is notable for being the first reported selective inhibitor of S6K1, a key regulator involved in various biological processes, including protein synthesis, cell growth, and metabolism. PF-4708671 functions by preventing S6K1 from phosphorylating its substrates, which include the ribosomal protein S6, mammalian target of rapamycin (mTOR), and Rictor, thus impacting cellular signaling pathways that are crucial for cancer progression and insulin resistance .

The mechanism of action for this specific compound is unknown due to the lack of research data. However, benzimidazole derivatives can have various mechanisms depending on their structure and functional groups. Some mechanisms include inhibiting enzymes, disrupting protein-protein interactions, or modulating gene expression [].

. One method includes the reaction between 5-ethyl-4-(piperazin-1-yl)pyrimidine and a benzimidazole derivative. The process typically involves dissolving reactants in appropriate solvents and applying specific conditions such as temperature control and stirring for designated periods. For example, one synthesis route describes dissolving the product in trifluoroacetic acid/dichloromethane solution followed by extraction with dichloromethane to yield the final compound as a colorless oil .

PF-4708671 exhibits significant biological activity against various non-small cell lung cancer (NSCLC) cell lines, including A549, SK-MES-1, and NCI-H460. In vitro studies have demonstrated that treatment with PF-4708671 results in reduced cell proliferation and invasion capabilities, as well as inducing cell cycle arrest in the G0-G1 phase. In vivo studies using nude mouse xenograft models have further confirmed its ability to inhibit tumor growth . Additionally, PF-4708671 has been observed to enhance AMPK phosphorylation, which may contribute to its effects on glucose metabolism in muscle and liver cells .

PF-4708671 has potential applications primarily in cancer therapy due to its specific inhibition of S6K1, which is implicated in tumorigenesis. By targeting this kinase, PF-4708671 may help in developing treatments for cancers characterized by aberrant S6K1 signaling. Furthermore, its role in enhancing glucose metabolism suggests potential applications in managing metabolic disorders such as insulin resistance and type 2 diabetes .

Studies investigating the interactions of PF-4708671 with other proteins have shown that it selectively inhibits S6K1 while exerting less effect on closely related kinases such as RSK2 (IC50 = 9.2 µM) and MSK1 (IC50 = 0.95 µM). This selectivity underscores its potential as a research tool for studying S6K1-specific pathways without significantly affecting other kinases . Additionally, PF-4708671 has been shown to increase AMPK activity independently of insulin stimulation, highlighting its multifaceted role in cellular metabolism .

PF-4708671 can be compared with several other compounds that target similar pathways or kinases:

Compound NameTarget KinaseIC50 ValueUnique Features
PF-4708671p70 ribosomal S6 kinase 1160 nMFirst selective inhibitor of S6K1
RapamycinmTORVariesInhibits mTOR complex; broader effects on growth
AZD8055mTOR~10 nMDual inhibitor of mTORC1 and mTORC2
LY294002PI3K~10 µMBroad-spectrum PI3K inhibitor
GSK2126458AKT~10 nMInhibits AKT signaling pathway

PF-4708671 stands out due to its specificity for S6K1 over other related kinases, making it a valuable tool for elucidating the specific roles of this kinase in cellular processes related to cancer and metabolism .

PF-4708671 is characterized by a complex heterocyclic structure that incorporates multiple pharmacophoric elements essential for its biological activity. The compound belongs to the benzimidazole class of small molecules and features a piperazine linker connecting distinct aromatic systems. The molecular architecture of PF-4708671 reflects sophisticated medicinal chemistry design principles, incorporating structural elements that optimize both target affinity and selectivity.

The compound exhibits the molecular formula C19H21F3N6 with a molecular weight of 390.41 daltons. The systematic International Union of Pure and Applied Chemistry name for PF-4708671 is 2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole, reflecting its complex structural arrangement. This nomenclature accurately describes the spatial arrangement of functional groups that contribute to the compound's biological activity and physicochemical properties.

The Chemical Abstracts Service registry number for PF-4708671 is 1255517-76-0, providing a unique identifier for database searches and regulatory purposes. The compound's molecular structure can be represented by the simplified molecular-input line-entry system notation: CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F. This representation encodes the complete connectivity of all atoms within the molecule and serves as a computational identifier for structural databases.

The three-dimensional conformation of PF-4708671 has been characterized through crystallographic studies, revealing key binding interactions with the S6K1 active site. The trifluoromethyl group positioned on the benzimidazole core contributes significantly to the compound's binding affinity and selectivity profile. The ethylpyrimidine moiety extends into a specific pocket of the kinase active site, while the piperazine linker provides optimal spacing between the two aromatic systems.

PropertyValueReference
Molecular FormulaC19H21F3N6
Molecular Weight390.41 g/mol
CAS Number1255517-76-0
Melting PointNot specified-
LogPNot specified-
Polar Surface AreaNot specified-

Solubility characteristics of PF-4708671 have been extensively evaluated across multiple solvent systems to support various experimental applications. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations up to 30 milligrams per milliliter or 76.84 millimolar. In ethanol, PF-4708671 exhibits moderate solubility with a maximum concentration of 8 milligrams per milliliter or 20.49 millimolar. The compound is essentially insoluble in aqueous media, which is consistent with its lipophilic character and cellular membrane permeability.

Alternative solubility data from different suppliers indicate slight variations in reported values, with dimethyl sulfoxide solubility reported as 19.52 milligrams per milliliter. These variations likely reflect differences in measurement conditions and purity specifications. The compound's solubility profile supports its use in cell-based assays when delivered via organic solvent vehicles, though care must be taken to maintain appropriate solvent concentrations to avoid cellular toxicity.

Synthesis Pathways and Chemical Stability

While detailed synthetic procedures for PF-4708671 are not extensively documented in the public literature, the compound's commercial availability from multiple suppliers indicates established synthetic routes. The molecule's modular structure suggests a convergent synthetic approach, likely involving separate preparation of the benzimidazole and pyrimidine-piperazine fragments followed by coupling through the methylene linker.

The benzimidazole core bearing the trifluoromethyl substituent represents a key intermediate that would require specialized synthetic conditions due to the electron-withdrawing nature of the trifluoromethyl group. This substituent likely influences both the compound's electronic properties and its metabolic stability. The pyrimidine-piperazine fragment incorporates an ethyl substituent that could be introduced through alkylation reactions during heterocycle construction.

Chemical stability data for PF-4708671 indicates that the compound should be stored under controlled conditions to maintain potency and purity. Multiple suppliers recommend storage at temperatures between 2-8 degrees Celsius under dry conditions. The compound is typically packaged under inert gas atmospheres to prevent oxidative degradation. These storage requirements suggest moderate chemical stability under ambient conditions, necessitating appropriate handling procedures for research applications.

Long-term stability studies have not been extensively reported in the literature, though commercial suppliers typically provide expiration dates based on stability testing under recommended storage conditions. The presence of the trifluoromethyl group likely contributes to enhanced metabolic stability compared to non-fluorinated analogs, as fluorine substitution often increases resistance to cytochrome P450-mediated metabolism.

Pharmacokinetic Characteristics (Absorption, Distribution, Metabolism, Excretion)

PF-4708671 demonstrates favorable cell permeability characteristics that enable its use in cellular assays and in vivo studies. The compound is described as cell-permeable by multiple sources, indicating efficient uptake across cellular membranes. This permeability is consistent with the compound's molecular weight and lipophilic character, falling within the optimal range for passive diffusion across biological membranes.

The compound's absorption characteristics have been demonstrated through its biological activity in intact cell systems, where it effectively inhibits intracellular S6K1 activity. Studies have shown that PF-4708671 can suppress S6K1-mediated phosphorylation of downstream substrates in cultured cells, confirming adequate cellular uptake and retention. The effective concentrations required for cellular activity are typically in the low micromolar range, suggesting efficient membrane permeation.

Distribution characteristics of PF-4708671 have been evaluated in the context of tissue-specific effects. The compound has demonstrated activity in various cell types including hepatocytes, muscle cells, and embryonic fibroblasts, suggesting broad tissue distribution potential. Studies utilizing different cellular models have consistently observed S6K1 inhibition, indicating that the compound can access intracellular targets across diverse cell types.

Pharmacokinetic studies comparing PF-4708671 with another S6K1 inhibitor (FS-115) revealed distinct profiles between these compounds, though specific absorption, distribution, metabolism, and excretion parameters were not detailed. The comparison suggested that PF-4708671 and FS-115 exhibit different tissue penetration and duration of action characteristics, which may influence their respective therapeutic applications.

Limited information is available regarding the metabolic fate of PF-4708671 in biological systems. The presence of the trifluoromethyl group typically confers enhanced metabolic stability compared to non-fluorinated analogs. The piperazine moiety represents a potential site for phase I metabolism, though specific metabolic pathways have not been characterized in the available literature.

Selectivity and Specificity for S6K1 Inhibition

PF-4708671 exhibits exceptional selectivity for S6K1 over related kinases, representing a significant advancement in kinase inhibitor development. The compound demonstrates a binding affinity (Ki) of 20 nanomolar and an inhibitory concentration (IC50) of 160 nanomolar specifically for the S6K1 isoform. This high-affinity binding translates to potent inhibition of S6K1 enzymatic activity in both cell-free and cellular assay systems.

The selectivity profile of PF-4708671 has been extensively characterized through screening against panels of related kinases. The compound shows remarkable specificity for S6K1 over the closely related S6K2 isoform, with approximately 400-fold greater selectivity. Against S6K2, PF-4708671 exhibits an IC50 of 65 micromolar, demonstrating clear isoform selectivity that enables discrimination between these highly similar kinases.

Comprehensive kinase profiling has revealed that PF-4708671 maintains selectivity against other members of the AGC kinase family. The compound shows minimal inhibition of related kinases including protein kinase A (PKA), protein kinase C isoforms (PKCα, PKCε), AKT isoforms (AKT1, AKT2), and Rho-associated kinases (ROCK2). This selectivity profile is particularly important given the structural similarities among AGC family kinases and the potential for cross-reactivity.

Target KinaseIC50 ValueSelectivity RatioReference
S6K1160 nM1 (reference)
S6K265 μM406-fold
RSK14.7 μM29-fold
RSK29.2 μM58-fold
MSK1950 nM6-fold

The compound has been evaluated against ribosomal S6 kinase (RSK) and mitogen-and stress-activated kinase (MSK) family members, which share substrate specificity with S6K1. PF-4708671 demonstrates 4-fold and greater than 20-fold selectivity for S6K1 over MSK1 and RSK1/RSK2, respectively. This selectivity is functionally significant because it allows researchers to specifically modulate S6K1 activity without affecting related kinases that phosphorylate overlapping substrate sets.

Cellular validation studies have confirmed the selectivity profile observed in biochemical assays. PF-4708671 effectively prevents insulin-like growth factor 1-induced phosphorylation of S6K1 substrates including ribosomal protein S6, mechanistic target of rapamycin, and Rictor. Importantly, the compound does not affect phorbol myristate acetate-induced phosphorylation of RSK and MSK substrates, even at concentrations up to 10 micromolar, confirming cellular selectivity.

The molecular basis for PF-4708671's selectivity has been investigated through structural studies comparing its binding mode to S6K1 versus other kinases. Co-crystal structures reveal that the compound occupies the ATP-binding site of S6K1 through specific interactions with key amino acid residues. The trifluoromethyl group makes critical contacts with hydrophobic residues, while the pyrimidine moiety forms hydrogen bonds with the kinase hinge region. These interactions are optimized for the S6K1 active site architecture and are less favorable in related kinases, explaining the observed selectivity profile.

Inhibition of p70 Ribosomal S6 Kinase 1 (S6K1)

PF-4708671 functions as a highly selective adenosine triphosphate-competitive inhibitor of p70 ribosomal S6 kinase 1, demonstrating exceptional specificity with a dissociation constant of 20 nanomolar and an inhibitory concentration 50 of 160 nanomolar [1] [2]. The compound exhibits remarkable selectivity for the S6K1 isoform over the closely related S6K2, with approximately 400-fold greater potency against S6K1 compared to S6K2 [5] [6].

Crystal structure analyses reveal that PF-4708671 binds to the adenosine triphosphate binding site of S6K1, positioning itself along the phosphate-binding loop while maintaining the activation loop in its inactive conformation [7] [8]. The inhibitor forms crucial interactions with the hinge region of the kinase domain, where its pyrimidyl nitrogen atom establishes a hydrogen bond with the amide nitrogen of leucine 175 [7]. The trifluoromethyl group of PF-4708671 makes contact with the side chains of leucine 125 and lysine 123, while the ethyl group occupies a hydrophobic environment formed by valine 105, alanine 121, and leucine 172 [7].

The mechanism of S6K1 inhibition by PF-4708671 involves competitive displacement of adenosine triphosphate from the kinase active site [1]. This inhibition effectively prevents S6K1-mediated phosphorylation of downstream substrates, including ribosomal protein S6 at serine residues 240 and 244, mechanistic target of rapamycin at serine 2448, and ribosomal protein S6 kinase 1 substrate at threonine 1135 [1] [5].

Table 2: Kinase Inhibition Profile of PF-4708671

KinaseKi (nM)IC50 (μM)Selectivity
S6K1 (p70 ribosomal S6 kinase 1)200.16Primary target
S6K2 (p70 ribosomal S6 kinase 2)>100065400-fold less potent
RSK1 (p90 ribosomal S6 kinase 1)Not determined4.729-fold less potent
RSK2 (p90 ribosomal S6 kinase 2)Not determined9.258-fold less potent
MSK1 (mitogen- and stress-activated kinase 1)Not determined0.956-fold less potent

Paradoxically, PF-4708671 treatment induces phosphorylation of S6K1 at threonine 229 in the T-loop and threonine 389 in the hydrophobic motif, an effect that depends upon mechanistic target of rapamycin complex 1 activity [1] [2]. This phosphorylation pattern suggests that S6K1 inhibition by PF-4708671 may activate compensatory feedback mechanisms that attempt to restore kinase activity through enhanced upstream signaling [1].

Modulation of mTORC1 Signaling and Feedback Loops

PF-4708671 exerts significant effects on mechanistic target of rapamycin complex 1 signaling through disruption of established negative feedback loops [9]. Under normal physiological conditions, activated S6K1 phosphorylates insulin receptor substrate 1 at serine residues, creating a negative feedback mechanism that dampens phosphoinositide 3-kinase/protein kinase B signaling [10] [9]. When PF-4708671 inhibits S6K1 activity, this negative feedback loop is interrupted, leading to sustained activation of upstream signaling components [9].

Research demonstrates that PF-4708671 treatment results in loss of the typical transient behavior of phosphorylated S6K1 in response to insulin-like growth factor 1 stimulation [9]. In the presence of PF-4708671, both phosphorylated protein kinase B and phosphorylated S6K1 exhibit sustained elevation rather than the characteristic adaptive response pattern observed under normal conditions [9]. This alteration suggests that the negative feedback from S6K1 is essential for proper signal termination and system homeostasis [9].

The compound's effects on mechanistic target of rapamycin complex 1 signaling extend to other downstream targets beyond S6K1 [9]. However, PF-4708671 does not affect the temporal dynamics of phosphorylated eukaryotic translation initiation factor 4E-binding protein 1, indicating that the negative feedback from S6K1 does not directly regulate mechanistic target of rapamycin complex 1 activity toward all substrates [9]. This selective effect suggests that S6K1-mediated feedback operates through specific regulatory nodes rather than global mechanistic target of rapamycin complex 1 inhibition [9].

Mathematical modeling of the S6K1 feedback circuit reveals that this negative regulatory mechanism functions as a signal filter, preferentially allowing sharp and rapid increases in protein kinase B phosphorylation to induce pronounced S6K1 activation while filtering out sustained or oscillatory input signals [9]. PF-4708671 disruption of this filtering mechanism may have significant implications for cellular signal processing and adaptation to changing growth conditions [9].

Off-Target Effects on Mitochondrial Complex I and AMPK Activation

Beyond its primary mechanism as an S6K1 inhibitor, PF-4708671 exhibits significant off-target effects on mitochondrial respiratory function [11] [10] [12]. The compound rapidly inhibits mitochondrial complex I activity, leading to decreased oxygen consumption and altered cellular bioenergetics [10] [12]. This inhibition occurs independently of S6K1 and represents a distinct mechanism of action that contributes to the compound's overall pharmacological profile [11] [10].

Time course experiments reveal that PF-4708671 induces adenosine monophosphate-activated protein kinase phosphorylation at threonine 172 within 5 minutes of treatment, preceding S6K1 inhibition by approximately 25 minutes [10] [12]. This rapid adenosine monophosphate-activated protein kinase activation results from the compound's effects on mitochondrial complex I rather than S6K1 inhibition, as demonstrated in studies using S6K1/S6K2 double knockout cells where adenosine monophosphate-activated protein kinase activation persists [10].

The inhibition of mitochondrial complex I by PF-4708671 leads to decreased adenosine triphosphate production and altered cellular energy status [10]. This energetic stress triggers adenosine monophosphate-activated protein kinase activation through the canonical adenosine monophosphate/adenosine triphosphate ratio sensing mechanism [10] [12]. Consequently, PF-4708671 treatment results in phosphorylation of acetyl-coenzyme A carboxylase at serine 79, a well-characterized substrate of activated adenosine monophosphate-activated protein kinase [10].

Table 3: Cellular Effects of PF-4708671

Target/PathwayEffectConcentration RangeTime Course
S6 ribosomal protein phosphorylation (Ser240/244)Inhibited1-20 μM30 min - 48 h
mTOR phosphorylation (Ser2448)Inhibited1-20 μM30 min - 48 h
Rictor phosphorylation (Thr1135)Inhibited1-20 μM30 min - 48 h
AMPK phosphorylation (Thr172)Activated1-20 μM5 min - 48 h
ACC phosphorylation (Ser79)Activated1-20 μM5 min - 48 h
Mitochondrial Complex I activityInhibited1-20 μMImmediate
Glucose uptake (muscle cells)Increased10-20 μM2-48 h
Hepatic glucose productionDecreased10-20 μM2-48 h

Functional studies using cells stably expressing Saccharomyces cerevisiae nicotinamide adenine dinucleotide hydrogen:ubiquinone oxidoreductase demonstrate that approximately 45% of PF-4708671's effect on glucose uptake can be attributed to mitochondrial complex I inhibition [10]. This finding indicates that the compound's metabolic effects result from both S6K1 inhibition and mitochondrial dysfunction, with complex I inhibition serving as a significant contributor to the overall pharmacological response [10].

Role in Autophagy Regulation and Keap1/p62/Nrf2 Pathway Interactions

PF-4708671 treatment induces autophagy through multiple interconnected mechanisms involving both S6K1 inhibition and activation of cytoprotective pathways [13] [14]. The compound promotes autophagic degradation of Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 through a sequestosome 1-dependent mechanism, leading to activation of nuclear factor erythroid 2-related factor 2 [13].

The sequestosome 1 protein serves as a critical autophagy adaptor that becomes phosphorylated in response to PF-4708671 treatment [13] [15]. This phosphorylation event significantly increases sequestosome 1's binding affinity for Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1, the primary negative regulator of nuclear factor erythroid 2-related factor 2 [13] [15]. Enhanced sequestosome 1-Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 interactions facilitate the autophagic degradation of Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1, thereby relieving nuclear factor erythroid 2-related factor 2 from inhibitory control [13].

Research demonstrates that PF-4708671-induced nuclear factor erythroid 2-related factor 2 activation occurs in a sequestosome 1-dependent manner, as cells lacking sequestosome 1 fail to exhibit nuclear factor erythroid 2-related factor 2 responses following compound treatment [13]. This pathway activation leads to increased expression of antioxidant response element-regulated genes, providing cellular protection against oxidative stress and contributing to cell survival under conditions of S6K1 inhibition [13].

The phosphorylation of sequestosome 1 by PF-4708671 treatment occurs through mechanistic target of rapamycin complex 1-dependent mechanisms, linking autophagy regulation to the broader mechanistic target of rapamycin signaling network [15] [16]. This connection suggests that PF-4708671's effects on autophagy result from coordinated changes in both S6K1 activity and upstream regulatory pathways that control sequestosome 1 phosphorylation [15].

Furthermore, PF-4708671 treatment increases markers of autophagy activation, including elevated microtubule-associated protein 1A/1B-light chain 3-II levels and enhanced autophagic flux [14] [13]. These changes occur alongside the sequestosome 1-Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1-nuclear factor erythroid 2-related factor 2 pathway activation, suggesting that PF-4708671 simultaneously promotes both autophagy induction and cytoprotective responses [14] [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

390.17797918 g/mol

Monoisotopic Mass

390.17797918 g/mol

Heavy Atom Count

28

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PF-4708671

Dates

Modify: 2023-08-15
1: Leontieva OV, Demidenko ZN, Blagosklonny MV. S6K in geroconversion. Cell Cycle. 2013 Oct 15;12(20):3249-52. doi: 10.4161/cc.26248. Epub 2013 Sep 9. PubMed PMID: 24036549.
2: Allard EK, Grujic M, Fisone G, Kristensson K. Prion formation correlates with activation of translation-regulating protein 4E-BP and neuronal transcription factor Elk1. Neurobiol Dis. 2013 Oct;58:116-22. doi: 10.1016/j.nbd.2013.05.014. Epub 2013 Jun 3. PubMed PMID: 23742760.
3: Parker WE, Orlova KA, Parker WH, Birnbaum JF, Krymskaya VP, Goncharov DA, Baybis M, Helfferich J, Okochi K, Strauss KA, Crino PB. Rapamycin prevents seizures after depletion of STRADA in a rare neurodevelopmental disorder. Sci Transl Med. 2013 Apr 24;5(182):182ra53. doi: 10.1126/scitranslmed.3005271. PubMed PMID: 23616120; PubMed Central PMCID: PMC3720125.
4: Rajan MR, Fagerholm S, Jönsson C, Kjølhede P, Turkina MV, Strålfors P. Phosphorylation of IRS1 at serine 307 in response to insulin in human adipocytes is not likely to be catalyzed by p70 ribosomal S6 kinase. PLoS One. 2013;8(4):e59725. doi: 10.1371/journal.pone.0059725. Epub 2013 Apr 2. PubMed PMID: 23565163; PubMed Central PMCID: PMC3614923.
5: Choi HN, Jin HO, Kim JH, Hong SE, Kim HA, Kim EK, Lee JK, Park IC, Noh WC. Inhibition of S6K1 enhances glucose deprivation-induced cell death via downregulation of anti-apoptotic proteins in MCF-7 breast cancer cells. Biochem Biophys Res Commun. 2013 Mar 1;432(1):123-8. doi: 10.1016/j.bbrc.2013.01.074. Epub 2013 Jan 29. PubMed PMID: 23376066.
6: Di R, Wu X, Chang Z, Zhao X, Feng Q, Lu S, Luan Q, Hemmings BA, Li X, Yang Z. S6K inhibition renders cardiac protection against myocardial infarction through PDK1 phosphorylation of Akt. Biochem J. 2012 Jan 1;441(1):199-207. doi: 10.1042/BJ20110033. PubMed PMID: 21906027.
7: Rosner M, Schipany K, Hengstschläger M. p70 S6K1 nuclear localization depends on its mTOR-mediated phosphorylation at T389, but not on its kinase activity towards S6. Amino Acids. 2012 Jun;42(6):2251-6. doi: 10.1007/s00726-011-0965-4. Epub 2011 Jun 28. PubMed PMID: 21710263.
8: Bilanges B, Vanhaesebroeck B. A new tool to dissect the function of p70 S6 kinase. Biochem J. 2010 Oct 15;431(2):e1-3. doi: 10.1042/BJ20101445. PubMed PMID: 20874709.
9: Pearce LR, Alton GR, Richter DT, Kath JC, Lingardo L, Chapman J, Hwang C, Alessi DR. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochem J. 2010 Oct 15;431(2):245-55. doi: 10.1042/BJ20101024. PubMed PMID: 20704563.

Explore Compound Types